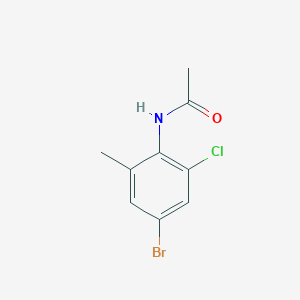

(4-Chloro-2-fluorophenyl)(methyl)sulfane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

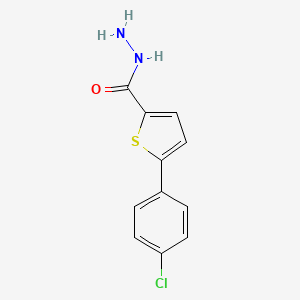

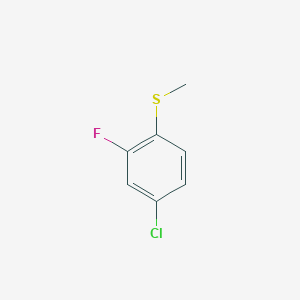

The molecular structure of (4-Chloro-2-fluorophenyl)(methyl)sulfane is represented by the InChI code: 1S/C7H6ClFS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 . This indicates that the compound consists of a single carbon atom, seven hydrogen atoms, one chlorine atom, one fluorine atom, and one sulfur atom .Physical And Chemical Properties Analysis

(4-Chloro-2-fluorophenyl)(methyl)sulfane is a liquid at room temperature . Its molecular weight is 176.64 g/mol.科学的研究の応用

Guanidinium-Functionalized Anion Exchange Polymer Electrolytes

Research by Kim et al. (2011) highlights the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through activated fluorophenyl-amine reaction, followed by methylation. This method provides precise control over cation functionality, directly incorporating guanidinium into stable phenyl rings, thus enhancing the polymer's applicability in electrolyte membranes for energy devices Kim et al., 2011.

High Refractive Index Transparent Polyimides

Tapaswi et al. (2015) synthesized transparent polyimides (PIs) with high refractive indices and small birefringence using thiophenyl-substituted benzidines, which were obtained from the reduction of (3-nitrophenyl)(phenyl)sulfane derivatives. These materials exhibit good thermomechanical stabilities, making them suitable for optoelectronic applications Tapaswi et al., 2015.

Sulfonation Intermediacy in Phenyl Hydrogen Sulfates

Wit et al. (2010) investigated the sulfonation of methyl phenyl sulfate, demonstrating the role of phenyl hydrogen sulfates in the sulfonation process of phenols. This study provides insights into the mechanisms of sulfonation, relevant for chemical synthesis and industrial applications Wit et al., 2010.

Green-emitting Iridium(III) Complexes

Constable et al. (2014) developed [Ir(C^N)2(bpy)][PF6] complexes with cyclometallating ligands containing fluoro, sulfane, or sulfone groups. These complexes, particularly the sulfone derivatives, are green emitters with high photoluminescence quantum yields, suggesting their potential use in OLEDs and light-emitting devices Constable et al., 2014.

Antimicrobial Activity of Sulfide and Sulfone Derivatives

Badiger et al. (2013) synthesized sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide and evaluated their antimicrobial activity. This research explores the potential of these compounds as antimicrobial agents, highlighting the importance of (4-Chloro-2-fluorophenyl)(methyl)sulfane derivatives in developing new pharmaceuticals Badiger et al., 2013.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

作用機序

Mode of Action

As a sulfur-based organic compound, it may interact with biological systems through the formation of covalent bonds with sulfur-containing amino acids in proteins, potentially altering their function .

Pharmacokinetics

Given its molecular weight of 17664 , it is likely to have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.

特性

IUPAC Name |

4-chloro-2-fluoro-1-methylsulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZOENDXICGBFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-2-fluorophenyl)(methyl)sulfane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。